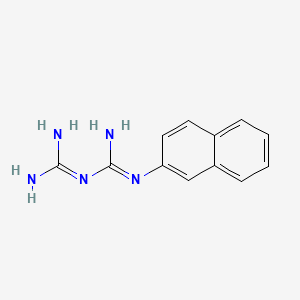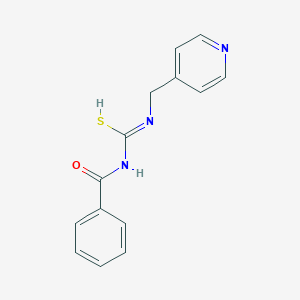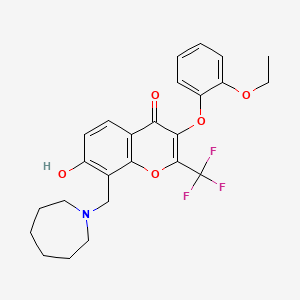
N-2-naphthylimidodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-naphthylimidodicarbonimidic diamide is a chemical compound with the molecular formula C₁₂H₁₃N₅ and a molecular weight of 227.27 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an imidodicarbonimidic diamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between acyl chloride and substituted aromatic amines. The process may require high temperatures and the use of catalysts to facilitate the condensation reactions. Detailed reaction conditions, such as the specific temperature and catalyst used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale methods. This includes the use of high-temperature condensation reactions and catalysts to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-naphthylimidodicarbonimidic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the imidodicarbonimidic diamide group, leading to the formation of reduced derivatives.
Substitution: The naphthalene ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions . The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthalene compounds .
Applications De Recherche Scientifique
N-2-naphthylimidodicarbonimidic diamide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-2-naphthylimidodicarbonimidic diamide include other imidodicarbonimidic diamide derivatives and naphthalene-based compounds . Examples include:
- N-1-naphthylimidodicarbonimidic diamide
- N-2-phenylimidodicarbonimidic diamide
- N-2-benzylimidodicarbonimidic diamide
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and an imidodicarbonimidic diamide group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
1215-36-7 |
|---|---|
Formule moléculaire |
C12H14ClN5 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-naphthalen-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H6,13,14,15,16,17);1H |
Clé InChI |
CGUDCOGPYZSBOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)





![2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775889.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B7775900.png)






